molecular formula C10H18Cl2N2O2 B6338649 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride CAS No. 1211474-35-9

2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride

Cat. No. B6338649
CAS RN: 1211474-35-9
M. Wt: 269.17 g/mol
InChI Key: VTYFZRXJNGZZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride, also known as 2,2'-[(1,4-phenylene)bis(oxy)]diethanamine dihydrochloride, is a white, crystalline powder that is used in a variety of scientific research applications. It is a versatile compound that can be used for both organic synthesis and for biochemical and physiological research. In

Scientific Research Applications

2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride is widely used in scientific research. It is a versatile compound that can be used for organic synthesis, as well as for biochemical and physiological research. It has been used in the synthesis of various organic and inorganic compounds, such as amides, esters, and nitriles. It has also been used to study the effects of various drugs on the human body, as well as to study the effects of various environmental toxins.

Mechanism of Action

The mechanism of action of 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride is not fully understood. However, it is known to act as a chelating agent, binding to metal ions and forming complexes. It is also known to act as a reducing agent, reducing the oxidation state of metal ions. In addition, it is known to interact with proteins, forming complexes that can inhibit or activate certain biochemical pathways.
Biochemical and Physiological Effects
2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride has been shown to have various biochemical and physiological effects, depending on the concentration used. At low concentrations, it has been shown to increase the activity of certain enzymes, as well as to increase the solubility of certain compounds. At higher concentrations, it has been shown to inhibit the activity of certain enzymes, as well as to decrease the solubility of certain compounds.

Advantages and Limitations for Lab Experiments

2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride is a versatile compound that can be used in a variety of laboratory experiments. One of its main advantages is its low cost and easy availability. It is also relatively stable and can be stored for long periods of time. However, it is important to note that it is not soluble in water, so it must be used in organic solvents for laboratory experiments.

Future Directions

The potential future directions for research involving 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride are numerous. One potential area of research is to further explore its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore its potential applications in drug development, as well as its potential to be used as a chelating agent or reducing agent. Finally, further research could be done to explore its potential applications in environmental remediation, as well as its potential to be used as a catalyst in organic synthesis.

Synthesis Methods

2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-dihydroxybis(ethylamine) with chloroacetyl chloride, forming 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[(1,4-phenylene)bis(oxy)]diethylchloroacetamidate. This intermediate can then be hydrolyzed with sodium hydroxide to yield 2,2'-[Benzene-1,4-diylbis(oxy)]diethanamine dihydrochloride'-[(1,4-phenylene)bis(oxy)]diethanamine dihydrochloride.

properties

IUPAC Name

2-[4-(2-aminoethoxy)phenoxy]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFZRXJNGZZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN)OCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-[4-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.